molecular formula C9H12Cl2N2O B1679451 N-(2-aminoethyl)-4-chlorobenzamide CAS No. 87235-61-8

N-(2-aminoethyl)-4-chlorobenzamide

Cat. No. B1679451
CAS RN: 87235-61-8
M. Wt: 198.65 g/mol
InChI Key: ARUMZUNJBHSOQQ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, common names, and structural formula.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including any catalysts required and the products formed.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Herbicide Development

N-(2-aminoethyl)-4-chlorobenzamide derivatives, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as a new group of herbicides. These compounds are herbicidally active on annual and perennial grasses and have potential utility in various agricultural applications, including forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Catalytic Applications

Research has highlighted the use of N-chlorobenzamides in catalytic processes. For instance, a Cobalt(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides was reported, demonstrating its applicability in the formation of biologically active molecules (Muniraj & Prabhu, 2019).

Environmental Bioremediation

Studies on 2,6-dichlorobenzamide (BAM), a related compound, have provided insights into environmental bioremediation. For example, Aminobacter sp. MSH1 was identified for its unique ability to mineralize BAM at micropollutant concentrations, which is significant for treating groundwater for drinking water production (T’Syen et al., 2015).

Isotope Fractionation in Environmental Assessments

The study of isotope fractionation during the biodegradation of BAM, a metabolite of the herbicide dichlobenil, has potential applications in environmental assessments. This research helps in understanding the fate of BAM in the environment, particularly in groundwater contamination scenarios (Reinnicke et al., 2012).

Safety And Hazards

This involves detailing any safety precautions that need to be taken when handling the compound, as well as any hazards it may pose.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

N-(2-aminoethyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHKMGLJGLKLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101007432
Record name N-(2-Aminoethyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-4-chlorobenzamide

CAS RN

87235-61-8
Record name Ro 16-6491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087235618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6.2 ml (0.05 mol) of 4-chlorobenzoyl chloride in 150 ml of ether is added dropwise at -10° over a period of 0.5 hour to a solution of 10 ml (0.15 mol) of ethylenediamine in 150 ml of ether. The mixture is left to warm to room temperature, filtered and the white residue is rinsed twice with ether. After concentrating the ether solution, the residue is acidified with dilute hydrochloric acid and extracted several times with ethyl acetate in order to remove the neutral constituents. The aqueous phase is made alkaline with sodium hydroxide solution and extracted several times with chloroform. After evaporating the chloroform, converting the residue into the hydrochloride and recrystallization from ethanol/ether, there are obtained 1.8 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride which is identical with the product obtained in Example 1.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

23 ml (0.17 mol) of triethylamine are added dropwise at 0° to a suspension of 23.5 g (0.15 mol) of 4-chlorobenzoic acid and 15 ml (0.16 mol) of ethyl chloroformate in 200 ml of chloroform. After completion of the addition (0.5 hour), the solution obtained is added dropwise at 0° to a solution of 50 ml (0.75 mol) of ethylenediamine in 100 ml of chloroform. After completion of the reaction, 115 ml of concentrated hydrochloric acid are added dropwise at 0°. The acidic mixture is filtered and the neutral constituents remaining are removed by extraction with chloroform. The aqueous phase is then made alkaline with sodium hydroxide solution and extracted several times with chloroform. The chloroform extracts are dried and concentrated. The residue is converted into the hydrochloride which is recrystallized from ethanol/ether. There are obtained 15.1 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride, m.p. 212°-214°. The free base melts at 43°-45°.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

18.5 g of ethyl 4-chlorobenzoate and 24 g of ethylenediamine are stirred at 130° for 17 hours. The mixture is cooled to room temperature, evaporated, and the residue is treated with 200 ml of ethyl acetate. The insoluble N,N'-ethylenebis(4-chlorobenzamide) (2.3 g), m.p. 266°-268°, is filtered off under suction, and the filtrate is washed three times with 50 ml of water each time and evaporated. The residue is treated with 100 ml of 1N hydrochloric acid, the insoluble N,N'-ethylenebis(4-chlorobenzamide) (1.0 g) is filtered off under suction, and the filtrate is evaporated to dryness. The residue is then evaporated twice with 100 ml of ethanol/benzene each time and recrystallized from ethanol/ether. There are obtained 13.7 g of N-(2-amino-ethyl)-4-chlorobenzamide hydrochloride, m.p. 216°-217°.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2.8 g of t-butyl [2-(4-chlorobenzamido)ethyl]carbamate in 50 ml of formic acid is left to stand at room temperature for 1.5 hours. The mixture is then concentrated to dryness, and the residue is dissolved in 50 ml of hydrochloric acid(l:l; volume/volume). The solution is concentrated, the residue is evaporated twice with ethanol/benzene and then recrystallized from ethanol. There are obtained 2.1 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride which is identical with the product obtained in Example 1.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-4-chlorobenzamide
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Reactant of Route 6
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N-(2-aminoethyl)-4-chlorobenzamide

Citations

For This Compound
43
Citations
N Annan, RB Silverman - Journal of medicinal chemistry, 1993 - ACS Publications
Results Chemistry. The percent yields, melting points,: H NMR spectral data, and elemental analysis results for all of the analogues are summarized in TableI. Enzymology. …
Number of citations: 19 pubs.acs.org
Y OHMOMO, K MURAKAMI, M HIRATA… - Chemical and …, 1992 - jstage.jst.go.jp
A new series of iodinated analogues of N-(2-aminoethyl) benzamide was synthesized and evaluated for inhibitory potency and specificity toward monoamine oxidase type-B (MAO-B). …
Number of citations: 8 www.jstage.jst.go.jp
H Rafii, S Chalon, JE Ombetta, Y Frangin… - Nuclear medicine and …, 1995 - Elsevier
We described the radiosynthesis of an analog of Ro 16-6491, [ 125 I]N-(2-aminoethyl)-4-iodobenzamide, for SPECT exploration of the monoamine oxidase B (MAO-B) in human brain. …
Number of citations: 8 www.sciencedirect.com
C Binda, M Li, F Hubálek, N Restelli… - Proceedings of the …, 2003 - National Acad Sciences
Monoamine oxidase B (MAO-B) is an outer mitochondrial membrane-bound enzyme that catalyzes the oxidative deamination of arylalkylamine neurotransmitters and has been a target …
Number of citations: 481 www.pnas.org
W Gsell, N Reichert, MB Youdim… - Journal of Neural …, 1995 - europepmc.org
Human brain total superoxide dismutase activity (SOD) was assayed in the presence of increasing concentrations of neuroprotectives. Superoxide-dependent nitrobluetetrazolium (NBT…
Number of citations: 20 europepmc.org
DE Edmondson, A Mattevi, C Binda… - Current medicinal …, 2004 - ingentaconnect.com
Monoamine oxidases A and B (MAO A and MAO B) are mitochondrial outer membrane-bound flavoproteins that catalyze the oxidative deamination of neurotransmitters and biogenic …
Number of citations: 460 www.ingentaconnect.com
T Kihlberg, B Långström - The Journal of Organic Chemistry, 1999 - ACS Publications
Using [ 11 C]carbon monoxide in palladium-mediated synthesis, six amides were labeled with 11 C. Phenyl and benzyl halides with halides as additional substituents were …
Number of citations: 130 pubs.acs.org
XJ He, K Uetsuka, H Nakayama - Neurotoxicology, 2008 - Elsevier
Neurotoxic effects of MPTP on the nigrostriatal dopaminergic system are thought to be initiated by 1-methyl-4-phenylpyridinium (MPP+), a metabolite formed by the monoamine oxidase (…
Number of citations: 14 www.sciencedirect.com
G Nagarajan, V Mariappanadar, M Tamizh… - Journal of Receptors …, 2017 - Taylor & Francis
Context: The histamine plays a decisive role in acute and chronic inflammatory responses and is regulated through its four types of distinct receptors designated from H1 to H4. Recently …
Number of citations: 3 www.tandfonline.com
G Nagarajan, EB Thangam - Immunological Investigations, 2021 - Taylor & Francis
Context: Allergic asthma is a multifactorial airway disease characterised by chronic lung inflammation and airway remodelling. The histamine H4 receptor involved in the chemotaxis of …
Number of citations: 2 www.tandfonline.com

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